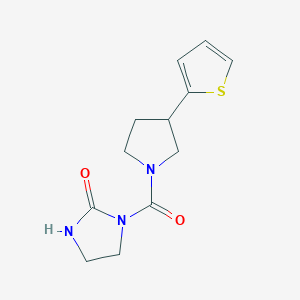

1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

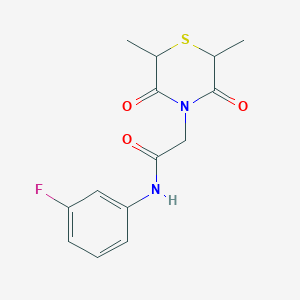

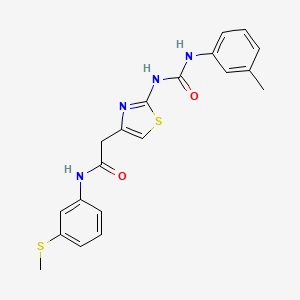

The compound “1-(3-(Thiophen-2-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule that likely contains a pyrrolidine ring and a thiophene ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring is a structural alert with the formula C4H4S .Wissenschaftliche Forschungsanwendungen

Orthogonal Synthesis of Functionalized Pyrroles and Thiophenes

Research on thiophene and pyrrolidine derivatives, such as in the study by Cheng et al. (2010), highlights the orthogonal synthesis methods producing densely functionalized pyrroles and thiophenes. These methods are crucial for developing compounds with potential applications in material science and pharmacology due to their high efficiency and the ability to introduce diverse functional groups (Cheng, Peng, & Li, 2010).

Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives

The antiviral activity of imidazo[1,2-a]pyridine derivatives, which share a common structural motif with the queried compound, has been reported. For instance, Véron et al. (2007) investigated the influence of substitution on the antiviral efficacy against human cytomegalovirus and varicella-zoster virus, highlighting the potential of these compounds in antiviral drug development (Véron et al., 2007).

Fluorescent Probes for Mercury Ion Detection

The synthesis of imidazo[1,2-a]pyridine derivatives for use as fluorescent probes, as demonstrated by Shao et al. (2011), suggests applications in environmental monitoring and analytical chemistry. These compounds, developed through reactions involving β-lactam carbenes, show efficiency in detecting mercury ions, indicating their potential as sensors (Shao et al., 2011).

Anti-inflammatory and Analgesic Activities

Compounds with thiophene, imidazole, and pyridine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, as reported by Sondhi et al. (2008). This research underscores the therapeutic potential of such compounds in treating pain and inflammation (Sondhi et al., 2008).

Anticholinesterase Potential

Kwong et al. (2019) explored the anticholinesterase potential of imidazo[1,2-a]pyridine analogues, indicative of their application in treating neurodegenerative diseases such as Alzheimer's. The study provides insights into the structural factors influencing the inhibitory activity against acetylcholinesterase and butyrylcholinesterase (Kwong et al., 2019).

Eigenschaften

IUPAC Name |

1-(3-thiophen-2-ylpyrrolidine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c16-11-13-4-6-15(11)12(17)14-5-3-9(8-14)10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYWTZNGBJVAFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)

![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)

![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)